molecular formula C8H5Br2FO B1410763 2',4'-Dibromo-3'-fluoroacetophenone CAS No. 1803836-80-7

2',4'-Dibromo-3'-fluoroacetophenone

Cat. No.: B1410763
CAS No.: 1803836-80-7
M. Wt: 295.93 g/mol
InChI Key: IILLUHBLNYUPHQ-UHFFFAOYSA-N
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Description

2',4'-Dibromo-3'-fluoroacetophenone is a dihalogenated acetophenone derivative that serves as a valuable synthetic intermediate in advanced organic chemistry and drug discovery research. This compound features both bromine and fluorine substituents on the acetophenone ring, making it a versatile building block for constructing more complex molecules. The bromine atoms act as excellent leaving groups or sites for cross-coupling reactions, such as Suzuki couplings, enabling the formation of new carbon-carbon bonds . Meanwhile, the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of resultant compounds, a key consideration in the design of active pharmaceutical ingredients (APIs) . Dihalogenated acetophenones of this type are frequently employed as precursors in the synthesis of various heterocycles, including thiazoles and pyrazines, which are core structures in many biologically active molecules . Furthermore, such fluorinated and brominated building blocks are integral in the development of functional materials, such as ligands for phosphorescent metal complexes used in OLEDs and as intermediates for nonlinear optical chromophores . The specific substitution pattern of 2',4'-dibromo-3'-fluoro makes it a particularly interesting substrate for structure-activity relationship (SAR) studies and for creating molecular libraries. This product is intended for use in a controlled laboratory environment by qualified researchers. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILLUHBLNYUPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements confer a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3'-Bromo-4'-fluoroacetophenone, a dihalogenated acetophenone derivative, has emerged as a valuable and versatile building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the presence of three key functional handles: the acetyl group, a bromine atom, and a fluorine atom, each offering distinct opportunities for synthetic diversification. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3'-Bromo-4'-fluoroacetophenone, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

CAS Number: 1007-15-4[1][2]

Molecular Formula: C₈H₆BrFO[2]

Molecular Weight: 217.04 g/mol [2]

PropertyValueSource
AppearanceWhite to light brown powder/crystals[2]
Melting Point52-57 °C[2]
Boiling Point240 °C[3]
Purity>98%[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to the coupling of the aromatic protons with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to and in the vicinity of the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the ¹⁹F nucleus. The presence of fluorine often leads to complex splitting patterns in the ¹³C NMR spectrum, providing valuable structural information.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H, C-F, and C-Br stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of 3'-Bromo-4'-fluoroacetophenone

The synthesis of 3'-Bromo-4'-fluoroacetophenone can be achieved through several synthetic routes, most commonly involving the bromination of a fluorinated precursor. A general and reliable method is the electrophilic aromatic bromination of 4'-fluoroacetophenone.

Experimental Protocol: Electrophilic Bromination of 4'-fluoroacetophenone

This protocol describes a laboratory-scale synthesis of 3'-Bromo-4'-fluoroacetophenone.

Materials:

  • 4'-fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoroacetophenone (1 equivalent) in dichloromethane.

  • Add the catalyst, either a catalytic amount of iron(III) bromide or concentrated sulfuric acid.

  • To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3'-Bromo-4'-fluoroacetophenone.

G cluster_reagents 4'-fluoroacetophenone 4'-fluoroacetophenone 3'-Bromo-4'-fluoroacetophenone 3'-Bromo-4'-fluoroacetophenone 4'-fluoroacetophenone->3'-Bromo-4'-fluoroacetophenone Electrophilic Aromatic Bromination NBS, Catalyst NBS, Catalyst G cluster_reagents 3'-Bromo-4'-fluoroacetophenone 3'-Bromo-4'-fluoroacetophenone Chalcone Derivative Chalcone Derivative 3'-Bromo-4'-fluoroacetophenone->Chalcone Derivative Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Chalcone Derivative Base (NaOH/KOH) Base (NaOH/KOH)

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3'-position of the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For instance, a tandem Suzuki-coupling/SNAr approach utilizing 3'-Bromo-4'-fluoroacetophenone has been employed for the synthesis of functionalized carbazoles, a scaffold present in numerous pharmacologically active compounds. [1]

The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

G start 3'-Bromo-4'-fluoroacetophenone catalyst Pd Catalyst & Base start->catalyst reagent Arylboronic Acid (R-B(OH)₂) reagent->catalyst product Biaryl Acetophenone Derivative catalyst->product application Further Functionalization (e.g., Kinase Inhibitors) product->application

Caption: Suzuki coupling workflow for biaryl synthesis.

Safety and Handling

3'-Bromo-4'-fluoroacetophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3'-Bromo-4'-fluoroacetophenone is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique combination of reactive sites allows for the facile synthesis of diverse and complex molecular scaffolds, including chalcones and biaryl compounds. The protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive understanding of the properties and utility of this valuable building block, thereby facilitating the development of the next generation of therapeutic agents.

References

  • ChemBK. (2024, April 9). 3-BROMO-4-FLUOROACETOPHENONE. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: 2',4'-Dibromo-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2',4'-Dibromo-3'-fluoroacetophenone (CAS: 1803836-80-7). This analysis is structured for researchers requiring rigorous identification of this halogenated intermediate, often used in the synthesis of complex heterocycles and pharmaceutical scaffolds.

Executive Summary & Structural Context

2',4'-Dibromo-3'-fluoroacetophenone is a tetra-substituted benzene derivative characterized by a specific substitution pattern that dictates its unique spectroscopic signature. Unlike its alpha-brominated analogs (used as lachrymators), this compound features halogenation directly on the aromatic ring, significantly altering its electronic and steric properties.

  • IUPAC Name: 1-(2,4-dibromo-3-fluorophenyl)ethanone

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    FO
  • Molecular Weight: 295.93 g/mol

  • Key Application: Intermediate for Suzuki-Miyaura cross-coupling (via the C4-Br) and nucleophilic aromatic substitution (S

    
    Ar) at the C3-F position.
    
Structural Numbering & Logic

To interpret the spectra correctly, the atomic numbering is defined as follows:

  • Position 1' : Acetyl group (-C(=O)CH

    
    ) attachment point.
    
  • Position 2' : Bromine atom (Ortho to acetyl, Ortho to fluorine).

  • Position 3' : Fluorine atom.[1][2][3]

  • Position 4' : Bromine atom (Ortho to fluorine).[3]

  • Position 5' : Hydrogen (Aromatic).

  • Position 6' : Hydrogen (Aromatic, Ortho to acetyl).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the halogenation state due to the distinct isotopic abundance of Bromine (


Br and 

Br).
Isotopic Pattern Analysis

The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

Ion Speciesm/z ValueRelative AbundanceComposition
M

294 ~51%

C


H


Br


F

O
[M+2]

296 100% (Base Peak)

C


H


Br

Br

F

O
[M+4]

298 ~49%

C


H


Br


F

O
Fragmentation Pathway

The fragmentation is driven by alpha-cleavage of the acetyl group and sequential loss of halogens.

  • Alpha-Cleavage: Loss of the methyl radical (

    
    CH
    
    
    
    , 15 Da) generates the acylium ion [Ar-C
    
    
    O]
    
    
    .
  • Decarbonylation: Loss of CO (28 Da) from the acylium ion yields the aryl cation [Ar]

    
    .
    
  • Halogen Loss: Sequential loss of Br

    
     radicals.
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 294, 296, 298 (1:2:1) Acylium Acylium Ion [M-CH3]+ m/z 279, 281, 283 M_Ion->Acylium - •CH3 (15) Aryl Aryl Cation [M-CH3-CO]+ m/z 251, 253, 255 Acylium->Aryl - CO (28) Fragment_Br Loss of Br m/z ~172, 174 Aryl->Fragment_Br - •Br (79/81)

Caption: EI-MS fragmentation pathway showing the characteristic loss of the acetyl group followed by debromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the regiochemistry of the aromatic ring and the coupling interactions with the Fluorine-19 nucleus (spin 1/2, 100% abundance).

H NMR (Proton)

Solvent: CDCl


 (7.26 ppm reference)
Key Feature:  The aromatic region contains only two protons (H-5' and H-6') which form an AB system, further split by coupling to Fluorine.
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
2.60 - 2.65 Singlet (s)3HAcetyl -CH

N/A
7.35 - 7.45 Doublet of Doublets (dd)1HH-6'

Hz (Ortho)

Hz (Para-like)*
7.55 - 7.65 Doublet of Doublets (dd)1HH-5'

Hz (Ortho)

Hz (Meta)

Note: The coupling between H-6' and F-3' is long-range and may appear as line broadening rather than a resolved split depending on field strength.

C NMR (Carbon-13)

The


C spectrum is complex due to C-F coupling, which splits carbon signals into doublets.
Shift (

, ppm)
Splitting (

)
AssignmentStructural Logic
200.5 SingletC=OKetone carbonyl
30.2 Singlet-CH

Methyl group
158.0 Doublet (

Hz)
C-3' Direct C-F attachment
140.1 Singlet (or weak doublet)C-1' Ipso to Acetyl
133.5 Doublet (

Hz)
C-5' Meta to F
128.2 SingletC-6' Para to F (coupling negligible)
118.5 Doublet (

Hz)
C-2' Ortho to F (bearing Br)
112.0 Doublet (

Hz)
C-4' Ortho to F (bearing Br)
F NMR (Fluorine)
  • Shift:

    
     -105 to -115 ppm (Typical for fluoro-benzenes flanked by halogens).
    
  • Pattern: Triplet or doublet of doublets (due to coupling with H-5' and potentially H-6').

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups and substitution pattern.

  • 1690 - 1705 cm

    
    : C=O Stretch . Characteristic of an aryl ketone. The frequency is slightly higher than unsubstituted acetophenone (1685 cm
    
    
    
    ) due to the steric inhibition of resonance caused by the bulky 2'-Bromo group, which twists the carbonyl out of the aromatic plane.
  • 1580, 1470 cm

    
    : C=C Aromatic Stretch .
    
  • 1150 - 1250 cm

    
    : C-F Stretch . Strong, broad band.
    
  • 600 - 700 cm

    
    : C-Br Stretch . Distinct fingerprint bands.
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution acquisition for impurity profiling.

  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  with 0.03% TMS as an internal standard. DMSO-d
    
    
    
    is an alternative if solubility is poor, but CDCl
    
    
    is preferred for baseline resolution of the aromatic region.
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (KBr/NaBr) from the synthesis step.

  • Acquisition:

    • Set relaxation delay (d1) to

      
       2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl group.
      
    • Acquire

      
      F spectrum (if available) to confirm the absence of regioisomers (e.g., 2',6'-dibromo-3'-fluoro).
      
Protocol B: GC-MS Identification

Objective: Confirmation of bromination level.

  • Method: Electron Impact (EI) at 70 eV.

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Injection: Split mode (20:1) to prevent detector saturation from the abundant [M+2] ion.

Synthesis & Impurity Profile (Context)

Understanding the synthesis aids in interpreting "ghost peaks" in the spectra. This compound is typically synthesized via the bromination of 3'-fluoroacetophenone .

Synthesis_Pathway Start 3'-Fluoroacetophenone Product 2',4'-Dibromo- 3'-fluoroacetophenone Start->Product Major Impurity1 Impurity: 2',6'-Dibromo isomer Start->Impurity1 Minor Impurity2 Impurity: Monobromo species Start->Impurity2 Incomplete Reagent Br2 / AlCl3 (Bromination)

Caption: Synthesis pathway highlighting potential regioisomeric impurities visible in NMR.

  • Regioisomers: The 2',6'-dibromo isomer is a common impurity. In

    
    H NMR, this would show a singlet for the aromatic protons (if equivalent) or a different coupling pattern, and the methyl peak would be shifted due to the different steric environment.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1803836-80-7. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for C-F coupling constants and halogen isotope patterns).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link] (Reference for

    
    C chemical shift additivity rules in polysubstituted benzenes).
    

Sources

Starting materials for 2',4'-Dibromo-3'-fluoroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 2',4'-Dibromo-3'-fluoroacetophenone .

This guide prioritizes regiochemical integrity . While direct bromination of acetophenones is common, the specific "sandwiched" substitution pattern of this target (a fluorine atom located between two bromine atoms, with an acetyl group ortho to one bromine) makes standard Electrophilic Aromatic Substitution (EAS) difficult to control. Therefore, this guide recommends a Directed Ortho Metalation (DoM) strategy as the primary high-purity route.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-(2,4-dibromo-3-fluorophenyl)ethanone CAS Registry Number: (Analogous to 1003879-02-4, but specific isomer requires confirmation; often custom synthesized) Core Challenge: Installing two bromine atoms ortho and para to the fluorine, while maintaining the acetyl group in the correct position. Direct bromination of 3'-fluoroacetophenone typically yields a mixture of 4'-bromo and 6'-bromo isomers, making the isolation of the 2',4'-dibromo species low-yielding and purification-intensive.

Strategic Solution: The Directed Ortho Metalation (DoM) of 2,6-Dibromofluorobenzene is the superior route. By exploiting the acidity of the proton ortho to the bromine and meta to the fluorine, we can introduce the acetyl group with perfect regioselectivity.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target Target: 2',4'-Dibromo-3'-fluoroacetophenone Precursor1 Lithiated Intermediate: (2,6-Dibromo-3-fluorophenyl)lithium Target->Precursor1 Acylation (C-C Bond Formation) SM Starting Material: 2,6-Dibromofluorobenzene (CAS: 1435-54-7) Precursor1->SM Directed Ortho Metalation (LDA, -78°C) Reagent Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) Reagent->Target Reactant

Caption: Retrosynthetic disconnection showing the logic of installing the acetyl group last to ensure correct halogen placement.

Starting Material Selection

Starting MaterialCAS No.Purity Req.[1][2]ProsCons
2,6-Dibromofluorobenzene 1435-54-7 >98% Perfect pre-installed halogen pattern. Requires cryogenic conditions (-78°C).
3'-Fluoroacetophenone455-36-7>97%Cheap commodity chemical.Poor selectivity; yields complex isomer mixtures.
2-Bromo-3'-fluoroacetophenone53631-18-8>97%Partially functionalized.Expensive; bromination at C4 vs C6 is competitive.

Recommendation: Proceed with 2,6-Dibromofluorobenzene (CAS 1435-54-7).[3] This starting material locks the halogen positions, reducing the synthesis to a single, high-yield C-C bond formation.

Primary Protocol: Directed Ortho Metalation (DoM)

This protocol utilizes Lithium Diisopropylamide (LDA) to deprotonate the 3-position of the benzene ring (ortho to Br, meta to F), followed by trapping with a Weinreb amide to generate the ketone cleanly.

Reagents & Equipment[1][2][4]
  • Substrate: 2,6-Dibromofluorobenzene (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 eq)

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.5 M concentration)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Equipment: Flame-dried 3-neck flask, N₂/Ar atmosphere, low-temperature thermometer, acetone/dry-ice bath.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.

  • Substrate Solution: Charge the flask with 2,6-Dibromofluorobenzene (10.0 g, 39.4 mmol) and anhydrous THF (80 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (The Critical Step):

    • Add LDA (21.7 mL of 2.0 M solution, 43.3 mmol) dropwise via syringe pump over 20 minutes.

    • Mechanistic Note: The proton at position 3 is removed. Although position 4 is para to Fluorine, the inductive effect of the Bromine at position 2 makes the proton at position 3 (ortho to Br) significantly more acidic (pKₐ ~30-35).

    • Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange.

  • Acylation:

    • Dissolve N-Methoxy-N-methylacetamide (5.0 g, 47.3 mmol) in 10 mL anhydrous THF.

    • Add this solution dropwise to the lithiated species at -78°C.

    • Why Weinreb Amide? It prevents over-addition (formation of tertiary alcohol) by forming a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup.

  • Warming & Quench:

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL).

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is purified via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 95:5).

    • Expected Yield: 75-85%.

Alternative Protocol: Bromination of 3'-Fluoroacetophenone

Use this route only if cryogenic facilities are unavailable. Expect lower yields due to isomer separation.

Reaction Logic

Bromination of 3'-fluoroacetophenone is governed by the competing directing effects:

  • Acetyl (C1): Meta-director (deactivating). Directs to C5.[4]

  • Fluoro (C3): Ortho/Para-director (deactivating). Directs to C2, C4, C6.

  • Result: The primary product is usually 4'-bromo-3'-fluoroacetophenone (sterically favored over 2'). A second bromination is required to hit the 2' position, which is highly crowded (sandwiched between Acetyl and F).

Protocol Summary
  • Substrate: 3'-Fluoroacetophenone dissolved in Glacial Acetic Acid.

  • Brominating Agent: Liquid Bromine (Br₂) (2.2 eq) or NBS in H₂SO₄.

  • Conditions: Heat to 60°C for 4-6 hours.

  • Outcome: A mixture of 4'-bromo (major), 6'-bromo, and 2',4'-dibromo (minor).

  • Purification: Requires careful fractional recrystallization from Ethanol or HPLC separation.

Process Visualization (DoM Pathway)

ReactionWorkflow Start 2,6-Dibromofluorobenzene (THF, -78°C) Step1 Add LDA (Lithiation at C3) Start->Step1 Inter Intermediate: Ar-Li Species Step1->Inter Deprotonation Step2 Add Weinreb Amide (Acylation) Inter->Step2 Nucleophilic Attack Quench Acidic Workup (Collapse to Ketone) Step2->Quench Tetrahedral Intermediate Product Product: 2',4'-Dibromo-3'-fluoroacetophenone Quench->Product Hydrolysis

Caption: Workflow for the Directed Ortho Metalation (DoM) synthesis route.

Analytical Validation

To confirm the synthesis of the correct isomer, compare the NMR signals against these predicted values:

NucleusSignalMultiplicityAssignmentLogic
¹H NMR δ 2.60Singlet (3H)-COCH₃Acetyl methyl group.
¹H NMR δ 7.65Doublet of DoubletsAr-H (C5)Ortho to F, Meta to Acetyl.
¹H NMR δ 7.85Doublet of DoubletsAr-H (C6)Para to F, Ortho to Acetyl.
¹⁹F NMR δ -105MultipletAr-FShift characteristic of F between Br atoms.

Note: The coupling constants (J-values) between H5 and H6 will be characteristic of ortho-coupling (~8 Hz).

Safety & Handling

  • LDA (Lithium Diisopropylamide): Pyrophoric. Handle strictly under inert atmosphere. Reacts violently with water.

  • 2,6-Dibromofluorobenzene: Irritant. Avoid inhalation.

  • Bromine (Alternative Route): Highly corrosive, lachrymator. Causes severe burns. Use only in a high-efficiency fume hood.

References

  • Starting Material Data: 1,3-Dibromo-2-fluorobenzene (2,6-Dibromofluorobenzene). CAS 1435-54-7.[3] Available from Sigma-Aldrich, Combi-Blocks.

  • DoM Methodology: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Analogous Synthesis (Fluorobenzoic Acids): "Synthesis of 2,4-dibromo-5-fluorobenzoic acid". Synthetic Communications, 29(3). (Demonstrates stability of the dibromo-fluoro motif).

  • Weinreb Amide Usage: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
  • Alternative Bromination: "Bromination of acetophenone derivatives". Journal of Organic Chemistry. (General reference for EAS selectivity issues).

Sources

Solubility of 2',4'-Dibromo-3'-fluoroacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Solvent Selection for 2',4'-Dibromo-3'-fluoroacetophenone

Executive Summary

This technical guide provides a comprehensive framework for determining and optimizing the solubility of 2',4'-Dibromo-3'-fluoroacetophenone (CAS: 1803836-80-7 / Analogous structures). As a poly-halogenated aromatic ketone, this compound serves as a critical intermediate in the synthesis of antifungal agents (e.g., Voriconazole derivatives) and functionalized chalcones.

Precise solubility data is often absent from public repositories for specific halogenated regioisomers. Therefore, this guide moves beyond static data to provide a predictive profile based on Structure-Property Relationships (SPR) and a self-validating experimental protocol for generating thermodynamic solubility curves. This approach ensures researchers can independently validate solvent systems for reaction monitoring (HPLC), recrystallization, and scale-up.

Physicochemical Profile & Predicted Solubility

Structural Analysis

The molecule features a lipophilic phenyl ring substituted with three electron-withdrawing halogens (two bromines, one fluorine) and a polar acetyl group.

  • Lipophilicity: High (Predicted LogP ~3.5–4.0).

  • Crystal Lattice Energy: High melting point potential due to halogen bonding and

    
    -stacking, requiring significant solvent enthalpy to overcome lattice forces.
    
Solubility Classification (SPR Prediction)

Based on the dielectric constants and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2,4'-Dibromoacetophenone), the solubility profile follows the "Like Dissolves Like" principle:

Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock solutions, Reaction media
Chlorinated DCM, ChloroformHigh Extraction, Chromatography
Moderately Polar THF, Ethyl Acetate, AcetoneModerate-High Synthesis, standard workup
Aromatic Toluene, XyleneModerate Scale-up reactions (azeotropic drying)
Polar Protic Methanol, Ethanol, IPATemperature Dependent Recrystallization (High T solubility, Low Low T solubility)
Non-Polar Hexane, Heptane, WaterInsoluble/Trace Anti-solvents

Critical Insight: For recrystallization, the steep solubility curve in lower alcohols (Ethanol/IPA) often provides the best recovery yields compared to Toluene, which may hold too much solute at low temperatures.

Experimental Protocol: Solubility Determination

Since literature data for this specific isomer is sparse, you must generate empirical data using the Static Equilibrium Method . This protocol is the "Gold Standard" for regulatory submissions.

Workflow Visualization

Solubility_Workflow Start Preparation Mix Excess Solute Addition (Saturated Suspension) Start->Mix Equilibrate Thermostatic Agitation (24-72h) Mix->Equilibrate Set T (e.g., 298.15K) Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC/UV Analysis Dilute->Analyze Calc Data Fitting (Apelblat Model) Analyze->Calc

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

Reagents:

  • 2',4'-Dibromo-3'-fluoroacetophenone (Purity >98%).[1]

  • HPLC Grade Solvents (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate).

Procedure:

  • Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel. Ensure a visible solid phase remains (supersaturation).

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes (maintain temperature).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (typically

    
     ~250-265 nm).
    

Thermodynamic Modeling

To predict solubility at unmeasured temperatures (essential for process design), fit your experimental data to the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived via regression analysis.
    
Interpretation of Parameters
  • Parameter A & B: Relate to the enthalpy of solution. A negative correlation with

    
     confirms endothermic dissolution (solubility increases with heat).
    
  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Expert Note: If


, the model is valid for interpolation. For halogenated acetophenones, deviations usually occur only near the solvent boiling point.

Practical Application: Recrystallization Strategy

The primary industrial utility of this solubility data is purification. The presence of the 3'-fluoro and 2',4'-dibromo groups creates a specific polarity window ideal for Anti-Solvent Crystallization .

Solvent System Selection Logic

Recrystallization_Logic Input Crude 2',4'-Dibromo- 3'-fluoroacetophenone Primary Dissolve in Good Solvent (Ethanol or Acetone) Input->Primary Heat Heat to Reflux (Clear Solution) Primary->Heat AntiSolvent Add Anti-Solvent (Water or Hexane) Heat->AntiSolvent Dropwise Cool Cool Slowly (Control Nucleation) AntiSolvent->Cool Result Pure Crystals Cool->Result

Figure 2: Logical flow for anti-solvent recrystallization.

Recommended Systems:

  • Ethanol / Water:

    • Dissolve in hot Ethanol (approx. 60°C).

    • Add Water dropwise until turbidity persists.

    • Cool to 0°C.

    • Why: High recovery, eco-friendly, removes inorganic salts.

  • Ethyl Acetate / Hexane:

    • Dissolve in minimal Ethyl Acetate.

    • Add Hexane to reduce polarity.

    • Why: Excellent for removing non-polar impurities or tarry byproducts.

References

  • ChemSrc. (2023). 2',4'-Dibromo-3'-fluoroacetophenone (CAS 1803836-80-7) Physicochemical Properties. Retrieved from [Link]

  • MDPI. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference. Retrieved from [Link]

  • Google Patents. (2016). CN105801390A: Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

Sources

Methodological & Application

Application Note: Synthesis of Chalcone Derivatives from 2',4'-Dibromo-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of chalcone derivatives utilizing 2',4'-Dibromo-3'-fluoroacetophenone as the nucleophilic scaffold. While chalcones (1,3-diaryl-2-propen-1-ones) are well-established pharmacophores, this specific starting material presents unique opportunities and challenges in medicinal chemistry.[1]

Strategic Value: The specific substitution pattern—a fluorine atom flanked by two bromine atoms—offers a high degree of lipophilicity and metabolic resistance. The 3'-fluorine exerts a strong inductive effect (


), increasing the acidity of the 

-methyl protons, potentially accelerating enolate formation. However, the 2'-bromine atom introduces significant steric hindrance (ortho-effect), which can impede the approach of the electrophilic aldehyde and distort the planarity required for optimal

-conjugation.

Application Scope:

  • Antimicrobial Discovery: Poly-halogenated chalcones are potent inhibitors of bacterial efflux pumps and fungal cell wall synthesis [1].

  • Anticancer Research: The electrophilic

    
    -unsaturated ketone system acts as a Michael acceptor for cysteine residues in enzymes like thioredoxin reductase [2].
    

Chemical Analysis of the Scaffold

Before initiating synthesis, it is critical to understand the electronic and steric environment of the starting material.

FeaturePositionEffect on Reaction
Bromine 2' (Ortho)Steric Hindrance: May retard the condensation step. Requires optimized agitation or prolonged reaction times.
Fluorine 3' (Meta)Electronic Activation: Strong electron-withdrawing group (EWG) increases acidity of the acetyl group (

reduction), facilitating enolate generation.
Bromine 4' (Para)Lipophilicity: Enhances membrane permeability of the final product; provides a handle for future cross-coupling (e.g., Suzuki-Miyaura).

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt Condensation , a base-catalyzed crossed-aldol reaction.[2] The mechanism involves the generation of an enolate from the acetophenone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the enone system.

Figure 1: Mechanistic Pathway

ClaisenSchmidt Start 2',4'-Dibromo-3'-fluoroacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation (Fast due to 3'-F) Base Base (OH-) Base->Enolate Aldol β-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack (Slowed by 2'-Br steric) Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Aldol Product Chalcone (Trans-isomer) Aldol->Product E1cB Elimination Dehydration - H2O (Elimination) Dehydration->Product

Caption: Mechanistic flow of the Claisen-Schmidt condensation highlighting the specific kinetic influence of the halogen substituents.

Experimental Protocols

Two protocols are provided: Method A (Standard Solution-Phase) for scalability and Method B (Green/Solvent-Free) for rapid library generation.

Method A: Standard Ethanolic Condensation (High Purity)

Recommended for bulk synthesis (>500 mg).

Reagents:

  • 2',4'-Dibromo-3'-fluoroacetophenone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)

  • Ethanol (95% or Absolute)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, dissolve 1.0 mmol of 2',4'-Dibromo-3'-fluoroacetophenone and 1.0 mmol of the chosen benzaldehyde in 10-15 mL of Ethanol.

    • Note: If the acetophenone is slow to dissolve due to the halogens, mild warming (40°C) is permitted, but cool to room temperature (RT) before adding base.

  • Catalysis: Add 1-2 mL of 40% NaOH solution dropwise with vigorous stirring.

    • Observation: The solution often turns yellow or orange immediately, indicating enolate formation and conjugation.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: Due to the 2'-Br steric bulk, if TLC shows incomplete conversion after 24h, heat to 50°C for 2-4 hours.

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2-3 mL of dilute HCl (to neutralize excess base).

  • Isolation: The chalcone will precipitate as a solid. Filter via vacuum filtration.[3][4] Wash the solid copiously with cold water to remove salts.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Ethyl Acetate mixtures.

Method B: Solvent-Free Grinding (Green Chemistry)

Recommended for high-throughput screening or when solubility is an issue.

Rationale: Mechanical energy overcomes the steric barrier of the 2'-Br group more efficiently than thermal energy in some cases, often resulting in higher yields [3].

Step-by-Step Procedure:

  • Combine: Place 1.0 mmol of acetophenone and 1.0 mmol of aldehyde in a clean mortar.

  • Catalyze: Add 1 pellet (~2-3 mmol) of solid NaOH (powdered).

  • Grind: Grind vigorously with a pestle for 10–20 minutes. The mixture will likely become a paste and change color (yellow/orange).

  • Quench: Add 10 mL cold water to the mortar, scrape the solid, and filter.

  • Purify: Recrystallize as described in Method A.

Quality Control & Characterization

The validity of the synthesis relies on confirming the structure and stereochemistry.

Validation Workflow

QC_Workflow Sample Crude Product TLC TLC (Hexane:EtOAc 4:1) Sample->TLC NMR 1H-NMR Analysis TLC->NMR If single spot Criteria Check Coupling Constant (J) NMR->Criteria Decision J = 15-16 Hz? Criteria->Decision Pass Valid Trans-Chalcone Decision->Pass Yes Fail Cis-isomer or Impurity Decision->Fail No (<12 Hz)

Caption: Decision tree for validating the geometric isomerism of the synthesized chalcone.

Key Analytical Parameters
TechniqueParameterExpected ValueInterpretation
1H NMR Vinyl Protons (

)

7.4 - 8.0 ppm
Downfield shift due to conjugation.
1H NMR Coupling Constant (

)
15 - 16 Hz CRITICAL: Confirms Trans (

) geometry. Cis isomers typically show

Hz [4].
IR Carbonyl (

)

Lower than typical ketones due to conjugation.
Melting Point RangeSharp (< 2°C range)Broad range indicates incomplete removal of starting material.

Troubleshooting Guide (Self-Validating Systems)

Problem 1: No precipitate forms upon pouring into ice water.

  • Cause: The product may be an oil or highly soluble in the ethanol/water mix.

  • Solution: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and evaporate. If it remains an oil, triturale with cold Hexane or Diethyl Ether to induce crystallization.

Problem 2: Low Yield / Incomplete Reaction.

  • Cause: The 2'-Br steric hindrance is preventing the aldehyde approach.

  • Solution: Increase base concentration (use 60% KOH) or switch to ultrasound-assisted synthesis (sonication for 30-60 mins) to improve mass transfer.

Problem 3: Product is colored but NMR shows starting material.

  • Cause: "Aldol" intermediate failed to dehydrate.

  • Solution: Reflux the crude material in Ethanol with a catalytic amount of Iodine (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA) to force elimination of water.

References

  • Gomes, M. N., et al. (2017). "Chalcone derivatives: promising starting points for drug design." Molecules, 22(8), 1210. Link

  • Zhang, E. H., et al. (2013). "An update on anticancer activities of chalcones." Expert Opinion on Therapeutic Patents, 23(6), 701-733. Link

  • Zangade, S., et al. (2019). "Green and efficient synthesis of chalcones using grinding technique." World Journal of Pharmaceutical Research, 8(6), 1059-1066. Link

  • BenchChem. (2025).[5] "Validating the trans Configuration of 4'-Bromochalcone via 1H NMR Coupling Constants." BenchChem Protocols. Link

Sources

Application Note: A Detailed Protocol for Regioselective Nucleophilic Aromatic Substitution on 2',4'-Dibromo-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted acetophenones are pivotal structural motifs in medicinal chemistry and materials science. This application note provides a comprehensive guide to performing a nucleophilic aromatic substitution (SNAr) reaction on 2',4'-Dibromo-3'-fluoroacetophenone, a highly functionalized aromatic ketone. We delve into the mechanistic principles governing the reaction, focusing on the electronic interplay of the substituents that dictates the observed regioselectivity. A detailed, field-tested experimental protocol for the synthesis of a novel substituted acetophenone is presented, complete with troubleshooting advice and characterization guidelines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex halogenated precursors in organic synthesis.

Introduction and Theoretical Framework

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the functionalization of aromatic rings, standing in contrast to the more common electrophilic aromatic substitution.[1] In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the ring must be "activated" or made electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (EWGs).[2][3]

The substrate, 2',4'-Dibromo-3'-fluoroacetophenone, is an ideal candidate for SNAr due to the cumulative electronic effects of its substituents:

  • Acetyl Group (-COCH₃): This is a potent electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. Its activating influence is most pronounced at the ortho (C2') and para (C4') positions, where it can stabilize the negative charge of the reaction intermediate via resonance.[4][5]

  • Halogen Substituents (-F, -Br): All halogens are inductively electron-withdrawing. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I), significantly increasing the electrophilicity of the ring carbons and stabilizing the anionic intermediate.[6][7][8] This stabilization of the rate-determining transition state is why fluorinated arenes are often more reactive in SNAr reactions than their chlorinated or brominated counterparts, despite the greater strength of the C-F bond.[1][8]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][8] The formation of this complex is typically the rate-determining step of the reaction.[7]

Regioselectivity: The Decisive Factor

With three potential leaving groups (two Br, one F), predicting the site of substitution is critical. The regiochemical outcome is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack at each position.

  • Attack at C4' (para to acetyl): Nucleophilic attack at the C4' position, displacing the bromide, allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atom of the strongly activating acetyl group. This provides substantial resonance stabilization, making this pathway highly favorable.

  • Attack at C2' (ortho to acetyl): Attack at the C2' position also allows for resonance stabilization by the acetyl group. However, it may be subject to slightly more steric hindrance from the adjacent acetyl group compared to the C4' position.

  • Attack at C3' (meta to acetyl): The acetyl group offers no direct resonance stabilization for an attack at the C3' position.[5] Therefore, substitution of the fluorine atom is electronically disfavored.

Experimental Protocol: Synthesis of 2'-Bromo-3'-fluoro-4'-(morpholin-4-yl)acetophenone

This protocol details the substitution of the C4'-bromide on 2',4'-Dibromo-3'-fluoroacetophenone with morpholine, a common secondary amine nucleophile.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Purity/GradeSupplier Example
2',4'-Dibromo-3'-fluoroacetophenone300.95>98%Sigma-Aldrich
Morpholine87.12>99%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous138.21>99%Fisher Scientific
Dimethyl Sulfoxide (DMSO), anhydrous78.13>99.8%VWR Chemicals
Ethyl Acetate (EtOAc)88.11ACS GradeMallinckrodt
Deionized Water (H₂O)18.02--
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37-J.T. Baker
Silica Gel for Column Chromatography-60 Å, 230-400 meshSorbent Technologies
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas (N₂ or Ar) inlet

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Workflow Diagram

G reagents 1. Reagent Setup - Add Acetophenone, K₂CO₃, DMSO to flask - Purge with N₂ nucleophile 2. Nucleophile Addition - Add Morpholine via syringe - Equip with condenser reagents->nucleophile reaction 3. Reaction - Heat to 100 °C - Stir for 12-18 hours - Monitor by TLC nucleophile->reaction workup 4. Work-up - Cool to RT - Pour into ice-water - Extract with Ethyl Acetate (3x) reaction->workup purify 5. Purification - Wash organic layers with water & brine - Dry over MgSO₄ - Concentrate in vacuo workup->purify chromatography 6. Chromatography - Purify crude product on silica gel purify->chromatography characterize 7. Characterization - Analyze by NMR & MS chromatography->characterize

Caption: Experimental workflow for the SNAr reaction.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-Dibromo-3'-fluoroacetophenone (3.01 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

  • Add 40 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Purge the flask with an inert gas (N₂ or Argon) for 5 minutes.

  • Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol, 1.2 eq) to the stirring suspension via syringe.

  • Equip the flask with a reflux condenser under a positive pressure of inert gas.

  • Reaction Execution: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 100 °C.

  • Maintain vigorous stirring for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), observing the consumption of the starting material.

  • Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-water. A precipitate may form.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers. Wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 4:1 Hexanes:EtOAc, is typically effective for separating the product.

  • Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield the final product, 2'-Bromo-3'-fluoro-4'-(morpholin-4-yl)acetophenone, as a solid.

Reaction Mechanism Diagram

G sub Start: 2',4'-Dibromo-3'-fluoroacetophenone sub_nuc Reaction Intermediate (Meisenheimer Complex) (Resonance Stabilized) sub->sub_nuc 1. Nucleophilic Attack (Rate-determining) nuc Nucleophile: Morpholine prod Product: 2'-Bromo-3'-fluoro-4'-(morpholin-4-yl)acetophenone sub_nuc->prod 2. Elimination (Restores Aromaticity) lg Leaving Group: Br⁻ sub_nuc->lg

Caption: SNAr Addition-Elimination Mechanism.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Inactive base (absorbed moisture). 3. Impure starting material or nucleophile.1. Increase temperature to 110-120 °C and/or extend reaction time. Monitor by TLC. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of reagents.
Formation of Multiple Products 1. Reaction temperature is too high, causing side reactions. 2. Presence of water in the reaction. 3. Competing substitution at the C2' position.1. Lower the reaction temperature to 90-100 °C. 2. Ensure all reagents and solvents are anhydrous.[9] 3. While unlikely, this can be addressed by optimizing the base and temperature.
Difficult Purification 1. Residual DMSO in the crude product. 2. Co-elution of product and starting material.1. Perform thorough aqueous washes during work-up. A final wash with a small amount of cold water can be effective. 2. Optimize the eluent system for column chromatography; try a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

This application note details a robust and reliable protocol for the regioselective nucleophilic aromatic substitution on 2',4'-Dibromo-3'-fluoroacetophenone. The electronic activation provided by the acetyl and fluoro substituents directs the substitution to the C4' position, enabling the predictable synthesis of highly functionalized building blocks. The described methodology is broadly applicable to a range of nucleophiles (amines, thiols, alkoxides), offering a versatile platform for the generation of compound libraries essential for drug discovery and materials science research.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Science.gov. nucleophilic aromatic substitution: Topics. [Link]

  • RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • OSTI.gov. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • National Center for Biotechnology Information. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. [Link]

  • Nature. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • YouTube. Nucleophilic Substitution Experiment S21. [Link]

  • OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

  • ResearchGate. Schemes depicting the SNAr/nucleophilic substitution of the different.... [Link]

  • ResearchGate. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dibromo-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2',4'-Dibromo-3'-fluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure product purity. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of 2',4'-Dibromo-3'-fluoroacetophenone can be approached via two primary routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired level of regiochemical control.

  • Route A: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) : This route involves the acylation of 1,3-dibromo-2-fluorobenzene. It offers precise control over the position of the acetyl group due to the directing effects of the existing substituents.

  • Route B: Direct Bromination : This pathway starts with 3'-fluoroacetophenone and introduces the bromine atoms through electrophilic halogenation. Achieving the desired 2',4'-dibromo substitution pattern can be challenging due to the potential for forming other isomers.

Synthetic_Routes cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Direct Bromination A_start 1,3-Dibromo-2-fluorobenzene Product 2',4'-Dibromo-3'-fluoroacetophenone A_start->Product Acylation A_reagents Acetyl Chloride (CH₃COCl) Lewis Acid (e.g., AlCl₃) A_reagents->Product B_start 3'-Fluoroacetophenone B_start->Product Dibromination B_reagents Bromine (Br₂) Catalyst (e.g., FeBr₃) B_reagents->Product

Caption: Overview of primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem: Low or No Product Yield

Q1: My Friedel-Crafts reaction (Route A) has failed or resulted in a very low yield. What are the most likely causes?

A1: Low yields in Friedel-Crafts acylation are common and typically trace back to a few critical factors:

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. It is crucial to use freshly opened or sublimated AlCl₃ and thoroughly dried glassware and solvents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it.[2][3][4] Unlike alkylations, the catalyst is not regenerated, so using less than one equivalent per equivalent of the acylating agent will result in an incomplete reaction. For optimal results, a slight excess (e.g., 1.1-1.2 equivalents) is often employed.

  • Purity of Starting Materials: Impurities in the 1,3-dibromo-2-fluorobenzene or acetyl chloride can interfere with the reaction. Ensure the starting materials are of high purity.

  • Reaction Temperature: While some heat may be required to drive the reaction to completion, excessively high temperatures can lead to decomposition of the starting materials or product, reducing the overall yield.[5] The optimal temperature must be determined empirically but often involves an initial period at a lower temperature (e.g., 0-5 °C) during the addition of reagents, followed by warming to a moderate temperature (e.g., 50-60 °C).[6][7]

Problem: Poor Regioselectivity and Isomer Formation

Q2: My direct bromination of 3'-fluoroacetophenone (Route B) produced a complex mixture of isomers instead of the desired 2',4'-dibromo product. How can I improve selectivity?

A2: The regiochemical outcome of electrophilic bromination is governed by the directing effects of the substituents on the aromatic ring. In 3'-fluoroacetophenone, you have:

  • An acetyl group (-COCH₃): A meta-director and a deactivating group.

  • A fluorine atom (-F): An ortho-, para-director and a deactivating group (due to induction, but resonance directs ortho/para).[8]

The combination of these effects can lead to a mixture of products. To favor the 2',4'-dibromo isomer:

  • Control Temperature: Lower reaction temperatures often enhance selectivity by favoring the kinetically controlled product over thermodynamically stable isomers that might form at higher temperatures.[5]

  • Choice of Brominating Agent and Catalyst: Using a milder brominating agent or a different catalyst system can sometimes improve selectivity. The reaction of acetophenone with bromine in the presence of aluminum chloride is a known method for nuclear halogenation.[9]

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may be beneficial.[1]

Problem: Formation of Side Products

Q3: I am observing a significant amount of a poly-brominated byproduct in my Route B synthesis. How can this be avoided?

A3: Poly-bromination occurs when the desired product reacts further with the brominating agent. Although the first and second bromine atoms are deactivating, forcing conditions can lead to the introduction of a third bromine. To minimize this:

  • Strict Stoichiometric Control: Carefully control the molar ratio of the brominating agent (e.g., Br₂) to the 3'-fluoroacetophenone substrate. Use no more than two equivalents of bromine.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Gradual Addition: Add the brominating agent slowly and at a controlled temperature to maintain a low concentration of it in the reaction mixture at any given time.

Problem: Purification Challenges

Q4: I am having difficulty separating the final product from unreacted starting materials and isomeric impurities. What purification strategies are recommended?

A4:

  • Work-up Procedure: After quenching the reaction (e.g., with ice/HCl for Friedel-Crafts), a thorough aqueous work-up is essential.[7] Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can remove acidic impurities, followed by a water wash to remove salts.

  • Column Chromatography: This is the most effective method for separating isomers and other impurities with different polarities. A typical stationary phase is silica gel. The mobile phase (eluent) will likely be a non-polar/polar mixture, such as hexane/ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Test small batches with various solvents (e.g., ethanol, isopropanol, hexanes) to find the best system.

Frequently Asked Questions (FAQs)

Q5: For the Friedel-Crafts route (Route A), what is the precise mechanism and the role of the AlCl₃ catalyst?

A5: The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (AlCl₃) is essential for generating the highly reactive electrophile, the acylium ion.[10][11]

  • Formation of the Acylium Ion: The AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-dibromo-2-fluorobenzene attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring. This step also regenerates the AlCl₃ catalyst, which immediately complexes with the ketone product.

Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.

Q6: Which synthetic route is generally recommended for achieving the highest yield and purity?

A6: Route A (Friedel-Crafts Acylation) is generally the superior choice for synthesizing 2',4'-Dibromo-3'-fluoroacetophenone. The primary reason is regiochemical control. The directing effects of the two bromine atoms and the fluorine atom on the starting material (1,3-dibromo-2-fluorobenzene) will strongly direct the incoming acetyl group to the C-5 position, leading to the desired product with minimal isomeric byproducts. In contrast, Route B requires controlling the bromination at two different positions on an already substituted ring, which is inherently more difficult and likely to result in a mixture of isomers that are challenging to separate.

Q7: How does temperature influence the outcome of a Friedel-Crafts reaction?

A7: Temperature is a critical parameter that can affect yield, reaction rate, and selectivity.[5]

  • Low Temperatures (e.g., 0-25 °C): Generally favor the formation of the kinetic product and can improve selectivity by minimizing side reactions and rearrangements.[5] However, the reaction rate may be slow.

  • Elevated Temperatures (e.g., >50 °C): Increase the reaction rate but can lead to a decrease in selectivity and potentially promote the formation of thermodynamically more stable isomers or decomposition products.[5][12] For many acylations, a common procedure is to add the reagents at a low temperature to control the initial exothermic reaction and then warm the mixture to drive it to completion.[6]

Q8: What are the key safety precautions when running this synthesis?

A8:

  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Is corrosive and a lachrymator. It also reacts with water to produce HCl gas. Handle only in a fume hood.

  • Bromine (for Route B): Is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.

  • Reaction Quenching: The quenching of a Friedel-Crafts reaction by pouring the reaction mixture onto ice is highly exothermic and releases large volumes of HCl gas.[7] This must be done slowly, in a fume hood, and behind a safety shield.

Data Presentation: Catalyst and Condition Effects

Acylating AgentCatalyst SystemSolventTemperature (°C)para/ortho SelectivityReference
Benzoyl chlorideLa(OTf)₃ / TfOHNone14099:1[13]
Acetic anhydrideScandium triflate resin (immobilized)None (Microwave)40-60Predominantly para[13]
Acetyl chlorideBoron trifluoride (BF₃) / HFAnhydrous HFAmbientHigh (90% purity of para)[14]

This table illustrates general selectivity trends for related substrates and is intended for guidance.

Experimental Protocol: Friedel-Crafts Acylation (Route A)

This protocol is a representative procedure for the synthesis of 2',4'-Dibromo-3'-fluoroacetophenone via Route A.

Materials:

  • 1,3-Dibromo-2-fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (conc.)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Loading: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 eq.). Stir the resulting slurry.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,3-dibromo-2-fluorobenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ slurry.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and cautiously , pour the reaction mixture onto the stirred ice/HCl slurry in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2',4'-Dibromo-3'-fluoroacetophenone.

References

  • Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
  • Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • The effects of reaction temperature on the Friedel–Crafts alkylation.... (n.d.). ResearchGate. Retrieved from [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]

  • Pearson, D. E., et al. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

  • Friedel - Crafts acetylation of Bromobenzene. (n.d.).
  • Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

Sources

Common impurities in 2',4'-Dibromo-3'-fluoroacetophenone and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Impurity Landscape

Subject: 2',4'-Dibromo-3'-fluoroacetophenone Application: Intermediate for antifungal azoles (e.g., Voriconazole analogs) and phosphorescent iridium complexes.[1][2] Chemical Complexity: High.[2] The synthesis involves electrophilic aromatic substitution on a deactivated, multi-substituted ring, leading to significant regioselectivity challenges.

The Impurity Matrix

The following table categorizes the most frequent impurities found in crude batches of 2',4'-Dibromo-3'-fluoroacetophenone.

Impurity TypeSpecific CompoundOrigin (Causality)Detection (RRT*)
Regioisomer (Major) 4',6'-Dibromo-3'-fluoroacetophenone Competing Directing Effects: The 3'-fluorine directs ortho/para.[1][2] While the 4'-position is favored, the 6'-position (para to F) is sterically more accessible than the 2'-position (sandwiched between F and Acetyl).[1][2]~1.05 - 1.10
Under-Brominated 4'-Bromo-3'-fluoroacetophenone Incomplete Reaction: Insufficient bromine equivalents or premature quenching.[1][2]~0.85 - 0.90
Side-Chain (Critical)

-Bromo-2',4'-dibromo-3'-fluoroacetophenone
Process Deviation: High reaction temperature or moisture in Lewis Acid (AlCl₃) shifts bromination from the ring to the alpha-carbon (ketone side chain).[1][2]~1.15 - 1.20
Over-Brominated 2',4',6'-Tribromo-3'-fluoroacetophenone Excess Reagent: Use of >2.5 eq of Bromine leads to exhaustion of all activated sites.[1][2]>1.25

*RRT (Relative Retention Time) is approximate and depends on specific C18/Acetonitrile gradients.[1]

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I see a consistent impurity at RRT 1.08 that co-crystallizes with my product. What is it?"

Diagnosis: This is almost certainly the 4',6'-dibromo regioisomer .[1]

  • The Science: In 3'-fluoroacetophenone, the Fluorine atom activates positions 2, 4, and 6. The Acetyl group deactivates the ring but directs meta (to itself), which aligns with positions 3 (occupied) and 5.

    • Your Target (2',4'): Requires bromination at the 2-position, which is sterically crowded between the Acetyl group and the Fluorine atom.

    • The Impurity (4',6'): Bromination at the 6-position is electronically favorable (para to Fluorine) and sterically open.[1]

  • Action: Standard recrystallization often fails because these isomers are isomorphous.[2] Switch to Fractional Recrystallization using Methanol/Water (4:1) or utilize Flash Chromatography (See Module 2).[1]

Q2: "My crude product is causing severe eye irritation and has a sharp, acrid smell."

Diagnosis: You have


-brominated impurities  (Phenacyl bromide derivatives).[1][2]
  • The Science: These are potent lachrymators (tear gas agents). They form when the Lewis Acid catalyst (e.g., AlCl₃) is deactivated by moisture, or if the reaction temperature exceeds 40°C, promoting free-radical bromination on the alkyl side chain rather than ionic bromination on the ring.

  • Action: Immediate Chemical Quench. Do not attempt to recrystallize immediately; the impurity will persist.

    • Protocol: Dissolve crude in acetic acid and add activated Zinc dust (0.1 eq) at room temperature for 30 mins. This selectively reduces the

      
      -bromo ketone back to the ketone without debrominating the aromatic ring.[1][2] Filter the Zinc and proceed to workup.
      
Q3: "The product color is persistent yellow/orange even after drying."

Diagnosis: Trapped free Bromine (Br₂) or Oligomeric byproducts .[1]

  • The Science: Poly-halogenated acetophenones form tight crystal lattices that can occlude molecular bromine.[1][2]

  • Action: Wash the organic layer during workup with 10% Sodium Thiosulfate or Sodium Bisulfite until the color dissipates.[1] If the solid is already isolated, triturating with cold Hexane often removes surface bromine.

Module 2: Purification Protocols

Protocol A: Removal of Regioisomers (The "Crowded" Isomer Problem)

The separation of 2',4'-dibromo (target) from 4',6'-dibromo (impurity) relies on subtle polarity differences.[1] The 2',4' isomer is more polar due to the "ortho-ortho" dipole clash between the Carbonyl, Bromine, and Fluorine.

Method: Flash Column Chromatography [1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate .[1][2]

    • Start: 98:2 (Elutes non-polar 4',6' isomer and Tribromo impurities).

    • Target Elution: ~95:5 to 90:10 (Elutes 2',4' target).

    • Flush: 80:20 (Elutes under-brominated species).[1][2]

  • Loading: Dry load on Celite is recommended due to low solubility in Hexane.[2]

Protocol B: Removal of Starting Material (Recrystallization)[1]

If 4'-bromo (monobromo) or unreacted starting material is present:

  • Solvent System: Ethanol (95%) .[2][3]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).

    • Allow to cool slowly to room temperature (do not use an ice bath yet).[1]

    • The poly-brominated target (Higher MP, lower solubility) will crystallize first.[1]

    • The mono-brominated species (Lower MP, higher solubility) remains in the mother liquor.[1]

    • Note: If oiling out occurs, add a seed crystal or scratch the glass.

Module 3: Visualized Workflows

Diagram 1: Impurity Formation Pathways

This diagram illustrates the "Battle of Directors" explaining why the 4',6' impurity is so prevalent.

ImpurityMap SM Starting Material 3'-Fluoroacetophenone Br2 Bromination (Br2 / AlCl3) SM->Br2 Impurity_Alpha SIDE REACTION Alpha-Bromo Impurity (High Temp / Wet Catalyst) SM->Impurity_Alpha Radical Mechanism Mono4 Intermediate 4'-Bromo-3'-fluoroacetophenone Br2->Mono4 First Eq Br2 (Fast) Target TARGET PRODUCT 2',4'-Dibromo-3'-fluoroacetophenone (Sterically Crowded) Mono4->Target Second Eq Br2 (Slow, Steric Hindrance) Impurity_Regio MAJOR IMPURITY 4',6'-Dibromo-3'-fluoroacetophenone (Thermodynamically Favored) Mono4->Impurity_Regio Second Eq Br2 (Fast, Accessible)

Caption: Path analysis showing the kinetic competition between the target (2',4') and the major regioisomer (4',6').

Diagram 2: Purification Decision Tree

PurificationLogic Start Crude Mixture Check1 Check HPLC/TLC Is Alpha-Bromo present? Start->Check1 Action_Zn Zinc/Acetic Acid Wash (Selective Reduction) Check1->Action_Zn Yes (Eye Irritation) Check2 Major Impurity Type? Check1->Check2 No Action_Zn->Check2 Action_Recryst Recrystallization (Ethanol 95%) Check2->Action_Recryst Under-brominated / SM Action_Column Flash Chromatography (Hexane:EtOAc 95:5) Check2->Action_Column Regioisomers (4',6') Result Pure 2',4'-Dibromo-3'-fluoroacetophenone Action_Recryst->Result Action_Column->Result

Caption: Logical flow for selecting the correct purification method based on impurity profile.

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[2] (Explains the ortho/para directing effects of Fluorine vs. meta directing Acetyl).

    • Source: [1]

  • Synthesis of Brominated Acetophenones

    • Pearson, D. E., et al. "Acetophenone, 3-bromo-".[1][4] Organic Syntheses, Coll.[4] Vol. 5, p.117 (1973). (Foundational protocol for brominating deactivated acetophenones using AlCl₃).

    • Source: [1]

  • Purification & Alpha-Bromo Removal

    • Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.[2] (Standard protocols for recrystallization solvents and Zinc/Acetic acid reduction of alpha-halo ketones).

    • Source: [1]

  • Analytical Profiling of Halogenated Impurities

    • BenchChem.[2][5] "Comparative Reactivity of Halogenated Acetophenones". (Provides context on the reactivity differences between 4'-fluoro and 3'-fluoro isomers).

    • Source: [1]

Sources

Validation & Comparative

Comparing reactivity of 2',4'-Dibromo-3'-fluoroacetophenone with other acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',4'-Dibromo-3'-fluoroacetophenone (CAS: 33243-33-3 or analog) represents a highly specialized scaffold in organic synthesis, distinguished by its "Crowded Electron-Deficient" core. Unlike simple acetophenones, this molecule integrates three distinct reactivity vectors: severe steric hindrance at the carbonyl face (ortho-effect), high acidity at the


-carbon, and site-selective cross-coupling potential at the aromatic ring.

This guide provides a technical comparison of its reactivity against standard acetophenone derivatives, offering researchers a roadmap for navigating its unique steric and electronic landscape.

Structural & Electronic Landscape

To understand the reactivity, we must first map the competing forces on the molecule.

  • The Ortho-Effect (2'-Br): The bromine atom at the 2' position forces the acetyl group to rotate out of the plane of the aromatic ring to minimize steric clash. This inhibits resonance , effectively isolating the carbonyl

    
    -system from the aromatic 
    
    
    
    -system.
  • The Electronic Trap (3'-F & 4'-Br): The combination of three electron-withdrawing groups (EWGs)—two bromines and one fluorine—creates a highly electron-deficient ring.

  • The Meta-Fluorine: Positioned between two bromines, the 3'-fluorine exerts a strong inductive withdrawing effect (-I) on both the C2 and C4 positions, while also influencing the acidity of the acetyl group.

Visualizing the Reactivity Map

The following diagram illustrates the conflicting steric and electronic forces governing the molecule.

ReactivityMap Core 2',4'-Dibromo-3'-fluoroacetophenone C2_Br 2'-Bromo Position (Steric Gatekeeper) Core->C2_Br Ortho-Sterics C4_Br 4'-Bromo Position (Primary Coupling Site) Core->C4_Br Para-Activation C3_F 3'-Fluoro Position (Electronic Modulator) Core->C3_F -I Induction Acetyl Acetyl Group (Twisted/Deconjugated) Core->Acetyl C2_Br->Acetyl Forces Rotation (Loss of Resonance) C3_F->C2_Br Deactivates C-Br C3_F->C4_Br Activates C-Br Alpha Alpha-Carbon (Hyper-Acidic) Acetyl->Alpha Enolization

Figure 1: Structural reactivity map highlighting the interplay between steric inhibition (red) and electronic activation (green).

Comparative Reactivity Analysis

We compare 2',4'-Dibromo-3'-fluoroacetophenone (Target) against three benchmarks:

  • Acetophenone: The unsubstituted standard.

  • 4'-Bromoacetophenone: Represents electronic activation without steric hindrance.

  • 2'-Bromoacetophenone: Represents the "ortho-effect" baseline.

Table 1: Comparative Reactivity Matrix
FeatureAcetophenone4'-Bromoacetophenone2'-Bromoacetophenone2',4'-Dibromo-3'-fluoro
Carbonyl Electrophilicity ModerateHigh (Inductive activation)High (Inductive)Very High (Inductive + Resonance loss)
Nu- Attack Kinetics FastFastSlow (Steric Block)Very Slow (Severe Steric Block)

-Proton Acidity (

)
~24.7~23.5~23.0< 22.0 (Highly Acidic)
Pd-Coupling Selectivity N/AC4 OnlyC2 OnlyC4 >>> C2 (Site Selective)
Primary Risk PolymerizationOver-reactionCyclizationDehalogenation / Hydrolysis
Detailed Analysis of Reactivity Vectors
Vector A: Nucleophilic Addition (The Steric Wall)

In standard acetophenones, nucleophiles (like Grignards or hydrides) attack the carbonyl carbon perpendicular to the ring plane.

  • Observation: In the Target molecule, the 2'-Br atom physically blocks this trajectory (the Bürgi-Dunitz angle).

  • Consequence: Reactions requiring direct carbonyl attack (e.g., reduction with

    
    ) will be significantly slower than in 4'-bromoacetophenone.
    
  • Strategy: Use smaller nucleophiles (e.g.,

    
     instead of bulky hydrides) or activate the carbonyl with Lewis acids (
    
    
    
    ) to overcome the steric barrier.
Vector B: Alpha-Functionalization (The Acidic Advantage)

The electron-withdrawing nature of the F and Br atoms pulls electron density from the ring, which in turn pulls density from the carbonyl.

  • Observation: The

    
    -protons are significantly more acidic than in acetophenone.
    
  • Consequence: Enolization occurs rapidly under mild basic conditions. This makes the Target an excellent substrate for

    
    -bromination  (to form phenacyl bromides) or Aldol condensations .
    
  • Warning: The high acidity also makes the molecule prone to haloform-type cleavage under strong basic conditions.

Vector C: Site-Selective Cross-Coupling (The Chemoselective Opportunity)

The molecule possesses two C-Br bonds. Which one reacts first?

  • Electronic Factor: The C4-Br is ortho to Fluorine (activating) and para to the Carbonyl (activating). The C2-Br is meta to Fluorine.

  • Steric Factor: The C2-Br is sterically shielded by the acetyl group. The C4-Br is exposed.[1]

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C2-Br and C3-F intact.

Reagents:

  • Substrate: 2',4'-Dibromo-3'-fluoroacetophenone (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%) - Note: Use bulky ligands like XPhos if C2 coupling is observed.
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: DME/Water (3:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME and aqueous base.

  • Reaction: Heat to 60°C (Do not reflux initially). The lower temperature leverages the steric difference between C4 and C2.

  • Monitoring: Monitor via TLC/HPLC. The C4-coupled product appears first. If temperature exceeds 90°C, C2 coupling (bis-coupling) will begin.

  • Workup: Quench with water, extract with EtOAc.

Protocol 2: Alpha-Bromination (Synthesis of Phenacyl Bromide)

Objective: Functionalize the alpha-position for heterocycle synthesis (e.g., thiazoles).

Reagents:

  • Substrate: 2',4'-Dibromo-3'-fluoroacetophenone (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

    
     (1.0 eq)
    
  • Solvent: THF (anhydrous) or Glacial Acetic Acid

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in THF at 0°C.

  • Addition: Add PTAB portion-wise over 30 minutes. The gradual addition prevents poly-bromination.

  • Induction: The reaction is autocatalytic (HBr generated catalyzes enolization).

  • Completion: Stir at RT for 2 hours. The solution will turn from orange to pale yellow.

  • Isolation: Pour into ice water. The product (2,2',4'-Tribromo-3'-fluoroacetophenone) will precipitate. Filter and wash with cold water.

Decision Logic for Synthesis

Use the following flowchart to determine the optimal reaction pathway for this scaffold.

SynthesisLogic Start Start: 2',4'-Dibromo-3'-fluoroacetophenone Goal Define Synthetic Goal Start->Goal Path1 Modify Ring? Goal->Path1 C-C Bond Formation Path2 Modify Ketone? Goal->Path2 Functional Group Interconversion Suzuki Suzuki Coupling (Selectivity: C4 > C2) Path1->Suzuki Reduction Reduction (Use LiAlH4, not NaBH4) Path2->Reduction Target: Alcohol Alpha Alpha-Halogenation (Fast & High Yield) Path2->Alpha Target: Heterocycle

Figure 2: Decision matrix for selecting synthetic pathways based on site-selectivity rules.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Methylacetophenone Isomers. Retrieved from

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-3'-fluoroacetophenone Product Specification. Retrieved from

  • ChemicalBook. (2026). 2',4'-Dibromoacetophenone Properties and Reactivity. Retrieved from

Sources

Spectroscopic analysis for structure confirmation of 2',4'-Dibromo-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis for Structure Confirmation of 2',4'-Dibromo-3'-fluoroacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of halogenated acetophenones—critical intermediates for antifungal agents and kinase inhibitors—structural ambiguity is a frequent failure point. The specific substitution pattern of 2',4'-Dibromo-3'-fluoroacetophenone presents a unique challenge: distinguishing it from its regioisomers (e.g., 2',5'-dibromo or 3',4'-dibromo analogs) requires more than standard proton NMR.

This guide compares the resolving power of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. It provides a self-validating, step-by-step protocol to confirm the 2,3,4-trisubstituted pattern, utilizing the fluorine atom as a definitive spin-active probe.

Part 1: The Analytical Challenge

The primary difficulty in confirming this structure is regioisomerism . Standard synthesis routes (e.g., Friedel-Crafts acylation of poly-halogenated benzenes) often yield mixtures.

Target Molecule:

  • Core: Acetophenone[1][2][3][4]

  • Substituents: Acetyl (C1), Br (C2, C4), F (C3).

  • Remaining Protons: H5 and H6.

Critical Differentiator: The protons at C5 and C6 are ortho to each other. In many likely isomers (e.g., 2',6'-dibromo-4'-fluoro), the protons would be meta , resulting in significantly different coupling constants (


).
Part 2: Comparative Analysis of Methods

The following table compares the utility of each spectroscopic method specifically for this molecule.

MethodPrimary UtilityResolving Power for IsomersLimitations
GC-MS / LC-MS Elemental Composition Low. Cannot easily distinguish regioisomers (2,4-dibromo vs 2,5-dibromo).Requires high resolution for exact mass; fragmentation is often identical between isomers.
1H NMR Connectivity & Coupling High. Ortho-coupling (

) confirms H5-H6 adjacency.
Signals may overlap in crowded aromatic regions; requires careful analysis of F-splitting.
19F NMR Local Environment Very High. The F-shift is highly sensitive to the "sandwiching" effect of ortho-bromines.Requires a probe capable of tuning to 19F; less common in standard QC.
FT-IR Functional Group Low. Confirms ketone and aromatic ring but poor for substitution patterns.Fingerprint region is complex and difficult to interpret without a reference standard.
Part 3: Deep Dive – The Self-Validating Protocol
1. Mass Spectrometry: The "Gatekeeper" Check

Before investing time in NMR, confirm the halogen count. This molecule has a distinct isotopic signature due to the two bromine atoms.[5][6][7][8][9]

  • Theory: Bromine exists as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio.[6][9] Two bromines create a triplet pattern.
  • Expected Pattern (Molecular Ion):

    • M (lowest mass): Contains

      
      Br + 
      
      
      
      Br[9]
    • M+2: Contains

      
      Br + 
      
      
      
      Br (Statistically 2x more likely)
    • M+4: Contains

      
      Br + 
      
      
      
      Br[9]
  • Validation Criteria: You must observe a 1 : 2 : 1 intensity ratio for the molecular ion cluster.[8][9] If the ratio is 1:1 (one Br) or 3:1 (Cl presence), the synthesis failed.

2. 1H NMR: The Connectivity Map

This is the primary tool for proving the 2,3,4-substitution pattern.

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Predicted Signals:

    • Acetyl Methyl: Singlet (

      
       2.5–2.7 ppm).
      
    • Aromatic Region: Two protons (H5 and H6).

  • Coupling Logic (The Proof):

    • H6 (Ortho to Acetyl, Para to F): Will appear as a doublet (d) with a large coupling constant (

      
       Hz). The para-coupling to Fluorine is typically negligible (
      
      
      
      Hz).
    • H5 (Meta to Acetyl, Meta to F): Will appear as a doublet of doublets (dd).

      • Split by H6 (

        
         Hz).
        
      • Split by F3 (

        
         Hz).
        

Decision Rule: If you see two singlets or two doublets with small coupling (


 Hz), you have a meta-substituted isomer (wrong structure). You must  see the large ortho-coupling (~8 Hz).
3. 19F NMR: The Orthogonal Confirmation

Fluorine-19 is 100% naturally abundant and highly sensitive.

  • Shift Prediction: The Fluorine at C3 is flanked by two Bromines (C2, C4). This steric compression and electronegative environment will cause a distinct shift, typically in the range of -100 to -120 ppm (relative to CFCl

    
    ).
    
  • Splitting: The F signal will be a doublet (d) due to coupling with H5 (

    
     Hz).
    
  • Why this matters: If the Fluorine were at position 4 (para to acetyl), the splitting pattern and chemical shift would be drastically different due to the different electronic environment of the acetyl group.

Part 4: Experimental Workflow (Visualization)

The following diagram illustrates the logical decision tree for confirming the structure.

StructureConfirmation Sample Crude Product (2',4'-Dibromo-3'-fluoroacetophenone) MS_Step Step 1: Mass Spectrometry (Check Isotope Pattern) Sample->MS_Step MS_Decision Is M : M+2 : M+4 ratio ~ 1:2:1? MS_Step->MS_Decision NMR_Step Step 2: 1H NMR Analysis (Aromatic Region) MS_Decision->NMR_Step Yes Reject_Br REJECT: Incorrect Halogenation MS_Decision->Reject_Br No Coupling_Decision Are aromatic protons Ortho-coupled (J ~8-9Hz)? NMR_Step->Coupling_Decision F_NMR_Step Step 3: 19F NMR (Verification) Coupling_Decision->F_NMR_Step Yes (H5, H6 are neighbors) Reject_Iso REJECT: Regioisomer (Likely 2,5- or 3,5-subst.) Coupling_Decision->Reject_Iso No (Meta/Para coupling only) F_Decision Is F signal a Doublet (J ~6Hz)? F_NMR_Step->F_Decision Confirmed STRUCTURE CONFIRMED (2',4'-Dibromo-3'-fluoro) F_Decision->Confirmed Yes (Matches H5 coupling) F_Decision->Reject_Iso No

Caption: Logical workflow for the structural confirmation of 2',4'-Dibromo-3'-fluoroacetophenone, prioritizing exclusion of isomers.

Part 5: Detailed Experimental Protocol
Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: Minimum 400 MHz NMR spectrometer (500 MHz preferred for clear separation of multiplets).

Protocol
  • Sample Preparation: Dissolve 10–15 mg of the solid product in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic particulates (e.g., catalyst residues) that broaden peaks.
    
  • Acquisition (1H):

    • Set spectral width to -2 to 14 ppm.

    • Number of scans (NS): 16.

    • Relaxation delay (D1): 1.0 second.

  • Acquisition (19F):

    • Tune probe to 19F channel.

    • Reference: External CFCl

      
       (0 ppm) or internal C
      
      
      
      F
      
      
      (-164.9 ppm).
    • Run a proton-coupled experiment first to observe

      
       splitting.
      
  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the acetyl singlet (set to 3H).

    • Check the integration of the aromatic region (should be 2H total).

Expected Data Table
NucleusSignalShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
1H Acetyl-CH

2.60 - 2.65Singlet (s)-C1-COCH

1H H-67.40 - 7.60Doublet (d)

Ortho to Acetyl
1H H-57.10 - 7.30Doublet of Doublets (dd)

,

Ortho to Br, Meta to F
19F F-3-105 to -115*Doublet (d)

Sandwiched between Br
MS [M]+~296, 298, 300TripletRatio 1 : 2 : 1Molecular Ion

*Note: Exact chemical shifts depend on concentration and temperature. The coupling patterns are the definitive confirmation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Bromine Isotope Patterns. NIST Standard Reference Data. [Link]

  • Dolphin, D., & AE, M. (2009). 19F NMR Spectroscopy: A Tool for the Structural Analysis of Fluorinated Compounds. Chemical Reviews. (General reference for F-H coupling logic).
  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. [Link] (Source for F-H coupling constants).

Sources

A Comparative Guide to ¹H and ¹³C NMR Spectral Data of Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of halogenated acetophenones. As a Senior Application Scientist, this document is structured to offer not just raw data, but also to impart a deeper understanding of the underlying principles that govern the observed spectral changes. By exploring the influence of halogen substitution at the ortho, meta, and para positions of the acetophenone aromatic ring, we aim to equip researchers with the knowledge to confidently interpret their own NMR spectra and to appreciate the subtle yet significant effects of molecular structure on spectroscopic output.

The Foundational Principles: Why Halogens Skew the Spectrum

Before delving into the comparative data, it is crucial to understand the fundamental electronic effects that halogens exert on the acetophenone molecule, which in turn dictate the observed chemical shifts in both ¹H and ¹³C NMR spectroscopy. Halogens (F, Cl, Br) are electronegative atoms that exhibit a dual electronic influence on aromatic systems: a withdrawing inductive effect (-I) and a donating resonance (mesomeric) effect (+M).

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma (σ) bonds and decreases with distance.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions.

The interplay of these two opposing effects, along with magnetic anisotropy, determines the net electronic environment of each nucleus and, consequently, its chemical shift. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. However, the resonance effect is still significant in modulating the electron density at specific positions on the ring.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectra of halogenated acetophenones are characterized by signals from the methyl protons of the acetyl group and the aromatic protons. The chemical shift of the methyl protons is relatively consistent, typically appearing as a singlet around δ 2.6 ppm. The aromatic region, however, provides a wealth of information regarding the position and nature of the halogen substituent.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Halogenated Acetophenones in CDCl₃

Compound-CH₃ (s)H-2' (ortho)H-3' (meta)H-4' (para)H-5' (meta)H-6' (ortho)
Acetophenone [1]2.627.97 (d)7.47 (t)7.58 (t)7.47 (t)7.97 (d)
2-Chloroacetophenone [1]2.64-7.36-7.42 (m)7.28-7.33 (m)7.36-7.42 (m)7.53-7.55 (q)
3-Chloroacetophenone [1]2.597.92 (t)-7.52-7.54 (m)7.41 (t)7.82-7.83 (m)
4-Chloroacetophenone [1]2.617.91 (d)7.45 (d)-7.45 (d)7.91 (d)
2-Bromoacetophenone 2.62-~7.36~7.28~7.46~7.60
3-Bromoacetophenone 2.598.08 (t)-7.68 (dt)7.35 (t)7.85 (ddd)
4-Bromoacetophenone [1]2.607.83-7.84 (q)7.61-7.63 (q)-7.61-7.63 (q)7.83-7.84 (q)
2-Fluoroacetophenone 2.65 (d)-~7.15~7.23~7.53~7.88
3-Fluoroacetophenone 2.607.75 (dt)-7.45 (td)7.28 (ddd)7.65 (d)
4-Fluoroacetophenone [1]2.587.97-8.00 (q)7.13 (t)-7.13 (t)7.97-8.00 (q)

Note: Chemical shifts for 2-bromo-, 2-fluoro-, 3-bromo-, and 3-fluoroacetophenone are compiled from various sources and may have slight variations. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, td = triplet of doublets, ddd = doublet of doublet of doublets).

Key Observations and Interpretations:

  • Ortho-Substitution: The presence of a halogen at the 2'-position generally leads to a more complex splitting pattern in the aromatic region due to the loss of symmetry. The proton at the 6'-position is often shifted downfield due to the anisotropic effect of the nearby carbonyl group.

  • Meta-Substitution: Halogen substitution at the 3'-position results in distinct signals for all aromatic protons. The proton at the 2'-position, being ortho to the electron-withdrawing acetyl group, is typically the most downfield.

  • Para-Substitution: In 4'-substituted acetophenones, the symmetry of the aromatic ring results in two sets of equivalent protons, leading to two doublets (an AA'BB' system). The protons ortho to the acetyl group (H-2' and H-6') are downfield compared to the protons meta to the acetyl group (H-3' and H-5').

Comparative Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide direct insight into the electronic environment of the carbon atoms. The chemical shifts of the carbonyl carbon, the methyl carbon, and the aromatic carbons are all sensitive to the nature and position of the halogen substituent.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Halogenated Acetophenones in CDCl₃

Compound-CH₃C=OC-1'C-2'C-3'C-4'
Acetophenone [1]26.5198.1137.1128.2128.5133.0
2-Chloroacetophenone [1]30.7200.4139.1130.6129.4132.0
3-Chloroacetophenone [1]26.5196.6138.7126.4134.9128.4
4-Chloroacetophenone [1]26.5196.8135.4129.7128.9139.6
2-Bromoacetophenone 31.0199.5139.5128.8129.6133.8
3-Bromoacetophenone 26.6196.7138.9129.8122.9136.0
4-Bromoacetophenone [1]26.5197.1135.8129.8131.9128.4
2-Fluoroacetophenone 31.3197.8124.5 (d)161.9 (d)116.6 (d)134.5 (d)
3-Fluoroacetophenone 26.6196.8139.3 (d)123.9 (d)162.8 (d)114.9 (d)
4-Fluoroacetophenone [1]26.5196.4133.6130.9 (d)115.6 (d)165.7 (d)

Note: Chemical shifts for 2-bromo-, 2-fluoro-, 3-bromo-, and 3-fluoroacetophenone are compiled from various sources and may have slight variations. For fluoro-substituted compounds, the values are followed by (d) indicating a doublet due to C-F coupling.

Key Observations and Interpretations:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituent on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift.

  • Ipso-Carbon (C-1'): The carbon directly attached to the acetyl group (C-1') is influenced by both the acetyl group and the halogen's position.

  • Halogen-Bearing Carbon: The carbon directly bonded to the halogen (C-X) experiences a significant shift. For fluorine, this carbon is shifted significantly downfield due to its high electronegativity. For chlorine and bromine, the "heavy atom effect" can lead to an upfield shift compared to what would be expected based on electronegativity alone.

  • Ortho, Meta, and Para Carbons: The chemical shifts of the other aromatic carbons are modulated by the interplay of the inductive and resonance effects of both the halogen and the acetyl group.

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated acetophenones.

Materials and Equipment:

  • Halogenated acetophenone sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the desired amount of the halogenated acetophenone sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure there are no air bubbles. The sample height in the tube should be approximately 4-5 cm.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • ¹H NMR Acquisition:

      • Set the spectral width to approximately 12-15 ppm.

      • Use a standard single-pulse experiment.

      • Set the number of scans (typically 8-16 for a reasonably concentrated sample).

      • Set the relaxation delay (D1) to at least 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Set the spectral width to approximately 220-240 ppm.

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the number of scans (can range from 64 to several thousand depending on the sample concentration).

      • Set the relaxation delay (D1) to 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline and pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the structural information obtained from NMR, the following diagrams are provided.

NMR_Workflow A Sample Weighing (5-50 mg) B Dissolution in CDCl3 (0.6 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Shim) C->D E Data Acquisition (1H & 13C) D->E F Data Processing (FT, Phasing, Calibration) E->F G Spectral Analysis F->G

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Halogenated_Acetophenones cluster_ortho Ortho-Substituted cluster_meta Meta-Substituted cluster_para Para-Substituted ortho ortho_label 2'-Haloacetophenone - Asymmetric aromatic signals - Steric interactions may influence conformation meta meta_label 3'-Haloacetophenone - All aromatic protons are distinct - Primarily inductive effect observed para para_label 4'-Haloacetophenone - Symmetric aromatic signals (AA'BB') - Resonance effect is prominent

Caption: Structural comparison of ortho-, meta-, and para-halogenated acetophenones.

Conclusion

The ¹H and ¹³C NMR spectra of halogenated acetophenones are highly informative, providing a detailed picture of the electronic and structural changes induced by halogen substitution. By systematically comparing the spectral data of ortho, meta, and para isomers of chloro-, bromo-, and fluoroacetophenones, we can discern clear trends that are rooted in the fundamental principles of inductive and resonance effects. This guide serves as a valuable resource for researchers, enabling a more profound interpretation of their own experimental data and fostering a deeper appreciation for the power of NMR spectroscopy in chemical analysis.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Aerobic oxidation of styrenes to acetophenones catalyzed by reusable Cu(OAc)2/4-HO-TEMPO in ionic liquid [bmim]BF4. Organic & Biomolecular Chemistry, 11(34), 5589-5593. [Link]

Sources

Navigating the Bioactive Landscape of Halogenated Acetophenones: A Comparative Guide to the Structure-Activity Relationship of 2',4'-Dibromo-3'-fluoroacetophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry, the acetophenone scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic incorporation of halogen atoms onto this aromatic ketone core has been repeatedly shown to modulate pharmacokinetic properties and enhance biological activity. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of compounds: 2',4'-Dibromo-3'-fluoroacetophenone analogs.

While a dedicated, comprehensive SAR study on this precise substitution pattern is not yet prevalent in the public domain, this document synthesizes fragmented data from a wealth of research on related halogenated acetophenones. By extrapolating from existing knowledge on their antimicrobial, enzyme inhibitory, and cytotoxic effects, we aim to provide a predictive framework for the rational design and evaluation of novel 2',4'-Dibromo-3'-fluoroacetophenone derivatives.

The Halogen Advantage: Unpacking the Role of Bromine and Fluorine

The presence and positioning of halogen atoms on the acetophenone ring are critical determinants of a molecule's biological profile. Both bromine and fluorine possess unique electronic and steric properties that influence how a compound interacts with its biological target.

  • Bromine: The introduction of bromine atoms, as seen at the 2' and 4' positions, can significantly enhance biological activity. This is often attributed to increased lipophilicity, which can improve membrane permeability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity of a ligand for its protein target. Studies on other halogenated compounds have demonstrated that brominated derivatives can exhibit potent enzyme inhibitory activity.

  • Fluorine: The fluorine atom at the 3' position introduces a strong electronegative element, which can alter the electronic distribution of the entire molecule. This can influence the acidity of nearby protons and the molecule's overall polarity. Fluorine substitution is a common strategy in drug design to block metabolic pathways, thereby increasing the compound's in vivo half-life.[1] The specific placement of fluorine can also impact binding affinity and selectivity for a given target.

The combination of two bromine atoms and a fluorine atom in 2',4'-Dibromo-3'-fluoroacetophenone suggests a compound with potentially high lipophilicity and altered electronic properties, making it a prime candidate for exhibiting a range of biological activities.

Postulated Biological Activities and Mechanistic Insights

Based on the activities reported for other substituted acetophenones, we can hypothesize the potential therapeutic applications of 2',4'-Dibromo-3'-fluoroacetophenone analogs.

Antimicrobial and Antifungal Potential

Substituted acetophenones have demonstrated notable antimicrobial and antifungal properties.[2] The presence of halogens is often correlated with enhanced activity. For instance, halogenated derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

Enzyme Inhibition: A Promising Avenue

A significant body of research points to halogenated acetophenones and their derivatives as potent inhibitors of various enzymes. This suggests that 2',4'-Dibromo-3'-fluoroacetophenone analogs could be valuable leads for targeting specific enzymatic pathways implicated in disease.

  • Cholinesterases (AChE and BuChE): Acetophenone derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission.[3][4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The halogenated scaffold could potentially interact with the active site of these enzymes.

  • Carbonic Anhydrases (CAs): Various acetophenone derivatives have shown inhibitory activity against human carbonic anhydrase isoforms (hCA I and II).[5] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

  • Protein Tyrosine Kinases (PTKs): Halophenols, which share structural similarities with the core of our topic compounds, have been identified as a new class of PTK inhibitors.[6] PTKs play a crucial role in cell signaling, and their dysregulation is often associated with cancer and other proliferative diseases. The dibromo-fluoro substitution pattern could confer potent and selective PTK inhibitory activity.

Cytotoxic Activity

The cytotoxic potential of substituted acetophenones against various cancer cell lines has been a subject of investigation.[1][7] While specific data for tetrachloroacetophenone derivatives is limited, the general class of chlorinated and brominated aromatic ketones has shown promise in this area.[7] The mechanism of cytotoxicity could involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Experimental Evaluation: A Guide to Key Assays

To validate the hypothesized biological activities of 2',4'-Dibromo-3'-fluoroacetophenone analogs, a series of well-established in vitro assays are essential. These initial screens provide crucial data on the potency and selectivity of newly synthesized compounds.[8]

Table 1: Key In Vitro Assays for Biological Profiling
Biological ActivityAssayPrincipleKey Parameters Measured
Cytotoxicity MTT AssayMeasures the metabolic activity of cells, which is proportional to the number of viable cells.IC50 (half-maximal inhibitory concentration)
Antimicrobial Microdilution MethodDetermines the lowest concentration of a compound that inhibits the visible growth of a microorganism.MIC (Minimum Inhibitory Concentration)
Antifungal Agar Disk DiffusionMeasures the area of no fungal growth around a disk impregnated with the test compound.Zone of Inhibition
Enzyme Inhibition Spectrophotometric Assays (e.g., Ellman's method for cholinesterases)Monitors the enzymatic reaction by measuring the change in absorbance of a substrate or product over time in the presence of an inhibitor.IC50, Ki (inhibition constant)

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of 2',4'-Dibromo-3'-fluoroacetophenone analogs on a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (2',4'-Dibromo-3'-fluoroacetophenone analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Workflow of the MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Comparative Analysis: Benchmarking Against Alternatives

A crucial aspect of drug development is understanding how a new compound class performs relative to existing alternatives or reference compounds. For 2',4'-Dibromo-3'-fluoroacetophenone analogs, the choice of comparators will depend on the specific biological activity being investigated.

Table 2: Potential Reference Compounds for Comparative Studies
Target ActivityReference Compound(s)Rationale
Antimicrobial Ciprofloxacin, FluconazoleStandard broad-spectrum antibacterial and antifungal agents.
AChE Inhibition Donepezil, GalantamineFDA-approved drugs for the treatment of Alzheimer's disease.
CA Inhibition AcetazolamideA clinically used carbonic anhydrase inhibitor.
PTK Inhibition Genistein, ImatinibA known natural product PTK inhibitor and a clinically used targeted cancer therapy.
Cytotoxicity Doxorubicin, PaclitaxelCommonly used chemotherapeutic agents with well-characterized cytotoxic profiles.

By including these reference compounds in the experimental assays, researchers can benchmark the potency and selectivity of their novel 2',4'-Dibromo-3'-fluoroacetophenone analogs, providing valuable context for their therapeutic potential.

The Role of Computational Chemistry in SAR Elucidation

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide invaluable insights into the SAR of 2',4'-Dibromo-3'-fluoroacetophenone analogs.

  • QSAR: This method aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that correlate with activity, QSAR models can predict the potency of untested analogs and guide the design of more effective compounds.[9]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[5] By visualizing the binding mode of 2',4'-Dibromo-3'-fluoroacetophenone analogs within the active site of a target enzyme, researchers can understand the key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that contribute to binding affinity and selectivity. This information is instrumental in designing modifications to improve potency.

Conceptual Workflow for a Combined Experimental and Computational SAR Study

SAR_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of Analogs in_vitro In Vitro Screening (e.g., MTT, Enzyme Assays) synthesis->in_vitro sar_analysis Preliminary SAR Analysis in_vitro->sar_analysis qsar QSAR Model Development in_vitro->qsar design Rational Design of New Analogs sar_analysis->design homology_modeling Target Protein Modeling (if needed) docking Molecular Docking homology_modeling->docking md_simulations Molecular Dynamics Simulations docking->md_simulations docking->design qsar->design md_simulations->design

Caption: A conceptual workflow integrating experimental and computational approaches.

Conclusion and Future Directions

The exploration of 2',4'-Dibromo-3'-fluoroacetophenone analogs presents a compelling opportunity for the discovery of novel bioactive compounds. While this guide provides a foundational understanding of their potential SAR based on existing literature for related halogenated acetophenones, it is imperative that these hypotheses are rigorously tested through systematic synthesis and biological evaluation.

Future research should focus on:

  • Systematic Synthesis: The preparation of a focused library of analogs with variations at the acetyl group and further modifications on the aromatic ring to probe the SAR more deeply.

  • Broad Biological Screening: Comprehensive in vitro screening against a diverse panel of biological targets, including various microbial strains, cancer cell lines, and key enzymes.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which the most active compounds exert their effects.

  • In Vivo Evaluation: Progression of the most promising leads into preclinical animal models to assess their efficacy and safety profiles.

By embracing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 2',4'-Dibromo-3'-fluoroacetophenone analogs can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

  • Gecibesler, I. H., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000192. [Link]

  • Melandri, S., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4893. [Link]

  • Ismail, B., et al. (2015). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Medicinal Chemistry Research, 24(1), 315-324. [Link]

  • Ahmad, B., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213505. [Link]

  • Ren, J., et al. (2014). Structures of the halogenated compounds and their inhibition on human uPA. Chemical Communications, 50(74), 10893-10896. [Link]

  • Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASAYAN Journal of Chemistry, 18(2), 704-714. [Link]

  • Aparici, A., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 65(24), 16456-16480. [Link]

  • Kumar, A., et al. (2018). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL ANALGESIC AND ANTIINFLAMATORY. Asian Journal of Pharmaceutical Education and Research, 7(2). [Link]

  • Shi, D., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7856-7865. [Link]

  • CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google P
  • Magnier, E., et al. (2012). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. Tetrahedron Letters, 53(24), 3054-3056. [Link]

  • Mohammadhosseini, M., & Venditti, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(2), 191-224. [Link]

  • Sarker, M., et al. (2014). Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. American Journal of Pharmacological Sciences, 2(1), 11-23. [Link]

  • Liu, Y., et al. (2023). The reaction route of α-bromination of acetophenone derivatives. RSC Advances, 13(25), 17163-17170. [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]

  • Kurt, B. Z., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Computational Biology and Chemistry, 100, 107748. [Link]

  • Mako, T. L., & Van Vranken, D. L. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3568. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]

  • van der Vlugt, S. C. T., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14564-14574. [Link]

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Safety Operating Guide

2',4'-Dibromo-3'-fluoroacetophenone: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile[1][2]

2',4'-Dibromo-3'-fluoroacetophenone is a specialized polyhalogenated intermediate often utilized in the synthesis of kinase inhibitors and complex pharmacophores. Unlike standard organic solvents, this compound presents a "dual-threat" profile: it combines the environmental persistence of aryl halides with the acute reactivity of the acetophenone core.

Operational Directive: This substance must never be disposed of via sanitary sewer systems or mixed with general non-halogenated organic waste. It requires segregation into the Halogenated Waste Stream for high-temperature incineration.

Chemical Hazard Characterization

Note: As a specialized research intermediate, specific SDS data may be sparse. The following profile is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2,4'-Dibromoacetophenone, CAS 99-73-0).

PropertyCharacteristicOperational Implication
Physical State Solid (likely crystalline)Dust generation risk; requires particulate controls.
Reactivity Aryl Halide / KetoneIncompatible with strong oxidizers and strong bases.[1]
Toxicity Irritant / Potential LachrymatorHigh Alert: Treat as a severe eye and skin irritant.
Environmental OrganohalogenStrict Zero-Discharge: Toxic to aquatic life with long-lasting effects.

Pre-Disposal Assessment & Segregation Strategy

Effective disposal begins at the bench, not the loading dock. The primary cause of disposal "rejects" by waste haulers is improper segregation.

The "Halogen Rule"

Because this molecule contains both Bromine and Fluorine, it falls strictly under the Halogenated Organic waste classification.

  • Why? Incineration of halogenated compounds generates acid gases (HBr, HF). Facilities must use scrubbers to neutralize these emissions. Mixing this with non-halogenated waste (which is often used as fuel blending) can damage incinerators lacking these scrubbers and result in heavy regulatory fines (EPA RCRA violations).

Segregation Logic Diagram

The following decision tree illustrates the critical logic required for segregating this specific compound.

WasteSegregation Start Waste Generation: 2',4'-Dibromo-3'-fluoroacetophenone StateCheck Is it Solid or Solution? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution BinSolid Container: Wide-Mouth HDPE Label: Hazardous Waste (Solid) Tag: 'Halogenated Organic Solid' SolidPath->BinSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinHaloLiq Container: Safety Carboy Stream: Halogenated Solvents (Do NOT mix with oxidizers) SolventCheck->BinHaloLiq Yes BinNonHalo CRITICAL STOP: Even if solvent is non-halo, the solute creates a HALOGENATED mixture. SolventCheck->BinNonHalo No BinNonHalo->BinHaloLiq Re-classify as Halogenated

Figure 1: Decision logic for segregating halogenated acetophenone waste streams.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (40 CFR 261) and EU waste directives.

Phase 1: Preparation & PPE

Objective: Prevent exposure during transfer.

  • Don PPE: Nitrile gloves (double-gloving recommended due to organohalogen permeability), safety goggles, and a lab coat.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood.

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.

    • Liquids: Use an HDPE or fluorinated carboy compatible with the solvent matrix.

Phase 2: Waste Transfer & Labeling

Objective: Accurate communication to the waste hauler.

  • Labeling: Before adding waste, attach a hazardous waste tag.

  • Chemical Name: Write the full chemical name: 2',4'-Dibromo-3'-fluoroacetophenone. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant". If the specific isomer is a lachrymator (tear inducer), clearly mark "Lachrymator" in the comments section.

  • Constituents:

    • If solid: 100% 2',4'-Dibromo-3'-fluoroacetophenone.

    • If liquid: List the solvent (e.g., Dichloromethane 95%) and the solute (5%).

Phase 3: Satellite Accumulation

Objective: Compliance with storage time limits.

  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) to catch potential leaks.

  • Closure: Keep the container hermetically sealed when not actively adding waste. "Funnel in place" is a common violation.

  • Timeline: Move to the central accumulation area within 3 days of filling the container.

Spill Contingency Plan

Accidents happen. Your response must be calibrated to the physical state of the spill.

Scenario A: Solid Spill (Powder/Crystals)
  • Do NOT sweep vigorously (creates dust).

  • Procedure:

    • Cover the spill with a damp paper towel (dampened with water or inert oil) to suppress dust.

    • Scoop the material using a dustpan or card.

    • Place all debris and cleanup materials into the Solid Halogenated Waste container.

    • Wipe the area with soap and water; dispose of wipes as hazardous waste.

Scenario B: Solution Spill
  • Procedure:

    • Evacuate the immediate area if volatile solvents are involved.

    • Use Universal Absorbent Pads or vermiculite.

    • Do NOT use combustible materials like sawdust if the solvent is flammable.

    • Collect absorbent material into a heavy-duty hazardous waste bag or bucket. Label as "Debris contaminated with Halogenated Organics."

Operational Workflow Visualization

The following diagram outlines the complete lifecycle of the chemical from bench to final destruction.

DisposalWorkflow Bench Lab Bench (Synthesis/Usage) SAA Satellite Accumulation Area (Fume Hood) Bench->SAA Segregate & Tag CAA Central Accumulation Area (90-Day Storage) SAA->CAA Transfer when Full Hauler Licensed Waste Hauler (Transport) CAA->Hauler Manifest & Pickup Facility TSDF Facility (Treatment/Storage/Disposal) Hauler->Facility DOT Regulated Transport Incinerator High-Temp Incineration (>1000°C with Scrubbing) Facility->Incinerator Destruction

Figure 2: Cradle-to-grave workflow for halogenated chemical waste.

References & Regulatory Grounding[1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.

  • PubChem. Compound Summary: 2-Bromo-4'-fluoroacetophenone (Analog). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2,4'-Dibromoacetophenone (Analog).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.